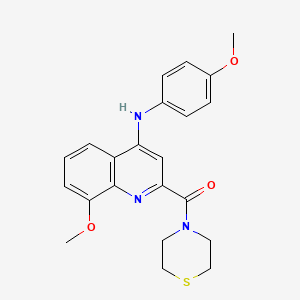![molecular formula C10H14F2N2O2S B2945708 tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate CAS No. 2567496-84-6](/img/structure/B2945708.png)
tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiazole ring, and a difluoroethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of tert-butyl isocyanate with a thiazole derivative that contains a difluoroethyl group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethyl group can serve as a marker in various biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The difluoroethyl group may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
- tert-butylN-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate
- tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]carbamate
Comparison: Compared to similar compounds, tert-butylN-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate is unique due to the position of the difluoroethyl group on the thiazole ring. This structural difference can influence its chemical reactivity, binding affinity, and overall biological activity. The presence of the tert-butyl group also contributes to its stability and lipophilicity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
tert-butyl N-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2S/c1-9(2,3)16-8(15)14-6-5-13-7(17-6)10(4,11)12/h5H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVUENDNYPEIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(S1)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)
![[(3Ar,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)
![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2945632.png)
![N-(3-CHLORO-4-METHYLPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2945633.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945636.png)
![N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide](/img/structure/B2945637.png)
![7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2945639.png)

![Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2945641.png)
![[3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate](/img/structure/B2945642.png)


![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2945647.png)
